molecular formula C22H19F2N3O2 B11004626 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone

Cat. No.: B11004626
M. Wt: 395.4 g/mol
InChI Key: YVGVBNLHEXHQJX-UHFFFAOYSA-N
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Description

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone is a complex organic compound featuring both benzoxazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzoxazole and indole moieties allow the compound to bind to various receptors and enzymes, potentially inhibiting their activity and modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone is unique due to the presence of both benzoxazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19F2N3O2

Molecular Weight

395.4 g/mol

IUPAC Name

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoroindol-1-yl)ethanone

InChI

InChI=1S/C22H19F2N3O2/c23-16-2-1-14-5-10-27(19(14)11-16)13-21(28)26-8-6-15(7-9-26)22-18-4-3-17(24)12-20(18)29-25-22/h1-5,10-12,15H,6-9,13H2

InChI Key

YVGVBNLHEXHQJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CN4C=CC5=C4C=C(C=C5)F

Origin of Product

United States

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